Product packaging for Quartromicin A3(Cat. No.:CAS No. 136765-21-4)

Quartromicin A3

Cat. No.: B1234441
CAS No.: 136765-21-4
M. Wt: 1507.6 g/mol
InChI Key: QDDSCIWMLPMTNQ-MNKRQEGKSA-N
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Description

Significance of Complex Macrocyclic Natural Products in Chemical Biology

Complex macrocyclic natural products are a class of organic compounds that have historically been a rich source of therapeutic agents and valuable tools for chemical biology. mdpi.comresearchgate.net Their large, ring-based structures often confer a high degree of conformational rigidity, allowing them to bind to biological targets with high affinity and specificity. researchgate.netdrugdiscoverychemistry.com This structural complexity, often featuring multiple stereocenters and functional groups, enables them to interact with challenging biological targets, including protein-protein interfaces, that are often considered "undruggable" by conventional small molecules. mdpi.comdrugdiscoverychemistry.com

Natural products like macrocycles have evolved over millennia to interact with biological systems, giving them an inherent advantage in biological relevance. mdpi.com Their diverse and intricate three-dimensional shapes provide a ready-made scaffold for the development of new drugs and chemical probes to investigate cellular processes. mdpi.comdrugdiscoverychemistry.com The study of these molecules not only provides new therapeutic leads but also deepens our understanding of fundamental biological pathways. nih.gov

Overview of the Quartromicin Family and its Distinctive Chemical Architecture

The quartromicins are a family of antibiotics isolated from the bacterium Amycolatopsis orientalis. jst.go.jpnih.gov This family includes several components, such as A1, A2, A3, D1, D2, and D3. nih.gov The quartromicins are distinguished by their novel and complex molecular structure, which is characterized by a large macrocyclic ring. ontosight.ainih.gov

A defining feature of the quartromicin family, and specifically Quartromicin A3, is the presence of four spirotetronic acid moieties. jst.go.jpnih.govacs.org These are connected in a head-to-tail fashion, forming a 32-membered carbocyclic ring system linked by enone units. nih.gov This unique arrangement results in a C2-symmetric molecule. nih.gov The core structure of this compound is a tetrabenzo tetraoxacyclohexatriacontin, which is a type of macrocyclic lactone. ontosight.ai It is further decorated with multiple functional groups, including hydroxyl, methyl, and galactopyranosyloxy groups, the latter suggesting a potential role in carbohydrate recognition. ontosight.ai The presence of contiguous quaternary centers within each spirotetronate fragment adds to the formidable synthetic challenge posed by these molecules. nih.gov

Research Trajectory and Scholarly Interest in this compound

The unique structural features and initial reports of antiviral activity against herpes simplex virus type 1, influenza virus type A, and HIV have fueled significant research interest in the quartromicin family, including this compound. nih.govnih.gov The complex architecture, particularly the densely functionalized 32-membered macrocycle with its four spirotetronate units, presents a significant and attractive challenge for synthetic organic chemists. nih.gov

Early research focused on the isolation, purification, and structural elucidation of the quartromicins. jst.go.jpnih.gov Spectroscopic analyses and chemical reactions were instrumental in determining the intricate structures. jst.go.jp Following the structural determination, the focus of much of the research shifted towards the total synthesis of these natural products. Synthetic efforts have aimed to develop efficient and stereoselective methods to construct the key structural motifs, such as the endo and exo spirotetronate subunits. nih.govresearchgate.net These synthetic studies are crucial not only for confirming the proposed structures but also for providing access to analogs for structure-activity relationship (SAR) studies, which could lead to the development of new therapeutic agents. acs.org

Structure

2D Structure

Chemical Structure Depiction
molecular formula C77H102O30-4 B1234441 Quartromicin A3 CAS No. 136765-21-4

Properties

CAS No.

136765-21-4

Molecular Formula

C77H102O30-4

Molecular Weight

1507.6 g/mol

IUPAC Name

(7E,19E,21E,33E,45E,47E)-9,23,35,49-tetrahydroxy-4,30-bis(hydroxymethyl)-3,6,15,18,22,29,32,41,48-nonamethyl-53,54,55,56-tetraoxo-16,42-bis[[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]-12,26,38,52-tetraoxanonacyclo[48.2.1.110,13.124,27.136,39.01,6.013,18.027,32.039,44]hexapentaconta-4,7,16,19,21,30,33,42,45,47-decaene-11,25,37,51-tetrolate

InChI

InChI=1S/C77H102O30/c1-34-12-10-14-44-20-40(32-100-69-59(90)57(88)55(86)47(30-80)102-69)36(3)21-74(44)61(92)49(65(96)104-74)45(82)15-18-72(8)25-41(28-78)38(5)23-77(72)64(95)52(68(99)107-77)54(85)35(2)13-11-17-71(7)27-43(33-101-70-60(91)58(89)56(87)48(31-81)103-70)39(6)24-75(71)62(93)50(66(97)105-75)46(83)16-19-73(9)26-42(29-79)37(4)22-76(73)63(94)51(53(34)84)67(98)106-76/h10-20,25-27,36-39,44-60,65-70,78-91H,21-24,28-33H2,1-9H3/q-4/b14-10+,17-11+,18-15+,19-16+,34-12+,35-13+/t36?,37?,38?,39?,44?,45?,46?,47-,48-,49?,50?,51?,52?,53?,54?,55+,56+,57+,58+,59-,60-,65?,66?,67?,68?,69+,70+,71?,72?,73?,74?,75?,76?,77?/m1/s1

InChI Key

QDDSCIWMLPMTNQ-MNKRQEGKSA-N

SMILES

CC1CC23C(C=CC=C(C(C4C(OC5(C4=O)CC(C(=CC5(C=CC(C6C(OC7(C6=O)CC(C(=CC7(C=CC=C(C(C8C(OC9(C8=O)CC(C(=CC9(C=CC(C(C2=O)C(O3)[O-])O)C)CO)C)[O-])O)C)C)COC2C(C(C(C(O2)CO)O)O)O)C)[O-])O)C)CO)C)[O-])O)C)C=C1COC1C(C(C(C(O1)CO)O)O)O

Isomeric SMILES

CC1CC23C(/C=C/C=C(/C(C4C(OC5(C4=O)CC(C(=CC5(/C=C/C(C6C(OC7(C6=O)CC(C(=CC7(/C=C/C=C(/C(C8C(OC9(C8=O)CC(C(=CC9(/C=C/C(C(C2=O)C(O3)[O-])O)C)CO)C)[O-])O)\C)C)CO[C@@H]2[C@@H]([C@H]([C@H]([C@H](O2)CO)O)O)O)C)[O-])O)C)CO)C)[O-])O)\C)C=C1CO[C@@H]1[C@@H]([C@H]([C@H]([C@H](O1)CO)O)O)O

Canonical SMILES

CC1CC23C(C=CC=C(C(C4C(OC5(C4=O)CC(C(=CC5(C=CC(C6C(OC7(C6=O)CC(C(=CC7(C=CC=C(C(C8C(OC9(C8=O)CC(C(=CC9(C=CC(C(C2=O)C(O3)[O-])O)C)CO)C)[O-])O)C)C)COC2C(C(C(C(O2)CO)O)O)O)C)[O-])O)C)CO)C)[O-])O)C)C=C1COC1C(C(C(C(O1)CO)O)O)O

Synonyms

quartromicin A3

Origin of Product

United States

Discovery, Source Organism, and Initial Biological Observations of Quartromicin A3

Isolation from Amycolatopsis orientalis Species

Quartromicin A3, along with other related components, was first isolated from the fermentation broth of Amycolatopsis orientalis strain No. Q427-8 (ATCC 53884) nih.govacs.org. The isolation and purification process involved advanced chromatographic techniques. Researchers utilized non-ionic resin extraction, followed by purification steps using Diaion HP-20, SiO2, and ODS column chromatographies to yield the water-soluble, amorphous compound acs.orgjst.go.jp.

The genus Amycolatopsis has a significant history in the discovery of antibiotics, being the source of well-known drugs like vancomycin and rifamycin nih.govresearchgate.net. The identification of the Quartromicin complex from A. orientalis further established this genus as a valuable source of novel secondary metabolites nih.gov.

Early Reports on Broad Spectrum Biological Properties of Quartromicins

Initial investigations into the biological activity of the quartromicin complex, which includes this compound, revealed significant antiviral properties nih.gov. Early studies demonstrated that these compounds exhibited activity against a range of viruses nih.govnih.gov. The observed antiviral effects are detailed in the table below.

Reported Antiviral Activity of Quartromicin Complex
Herpes Simplex Virus Type 1
Influenza Virus Type A
Human Immunodeficiency Virus (HIV)
(Data sourced from initial biological screenings of the quartromicin complex) nih.govnih.gov

These findings positioned the quartromicins as novel antiviral agents, distinct from previously known antibiotics nih.govacs.orgacs.org.

Initial Recognition as a Structurally Unique Metabolite

From the outset, this compound was recognized as a structurally novel molecule, unrelated to any known class of antibiotics at the time of its discovery nih.gov. Spectroscopic analysis and chemical reactions revealed a highly unusual and complex architecture jst.go.jp.

The most striking feature of this compound is its symmetric, dimeric structure, which contains a large macrocyclic ring composed entirely of carbon-carbon (C-C) linkages jst.go.jp. This macrocarbocyclic ring is further distinguished by the presence of four tetronic acid moieties acs.orgjst.go.jp. At the time of their discovery, the quartromicins were identified as the largest known macrocyclic antibiotics whose fundamental framework consists solely of C-C bonds jst.go.jp. This unique structural arrangement set it apart from other natural products and marked it as a significant discovery in the field of metabolite chemistry nih.govjst.go.jp.

Advanced Structural Elucidation and Stereochemical Assignment of Quartromicin A3

Challenges in Determining the 32-Membered Carbocyclic Ring System

A primary challenge in both the structural elucidation and total synthesis of Quartromicin A3 is the presence of contiguous quaternary carbon centers within each spirotetronate fragment. nih.gov These centers (specifically C4/C12 and C4'/C12' in the exo fragments and C22/C30 and C22'/C30' in the endo fragments) create significant steric congestion. nih.gov This high degree of steric hindrance complicates not only the chemical synthesis of these fragments but also the analysis of their stereochemistry, making the determination of the molecule's complete structure a demanding task. nih.gov

FeatureDescription
Core Structure 32-membered carbocyclic ring acs.org
Symmetry C2 symmetric acs.orgacs.org
Subunits Four spirotetronic acid units acs.orgnih.gov
Linkers Enone linkers connecting subunits head-to-tail acs.orgnih.gov
Key Challenge High steric congestion from contiguous quaternary centers nih.gov

Stereochemical Assignment Methodologies for Spirotetronate Subunits

While the planar structure of this compound was established, the initial isolation reports did not provide information on its relative or absolute stereochemistry. acs.orgacs.org Determining the configuration of the numerous stereocenters, particularly within the spirotetronate subunits, required a multifaceted approach. The primary strategy involved the chemical synthesis of all possible stereoisomers of the spirotetronate subunits and a comparison of their spectroscopic data with that of the natural product. acs.org

A significant breakthrough was the partial stereochemical assignment for Quartromicins A3 and D3. acs.orgfigshare.com Due to the C2 symmetry, the four spirotetronate units comprise two distinct types, which researchers have designated as the "galacto fragment" (the endo-spirotetronate) and the "agalacto fragment" (the exo-spirotetronate). acs.orgnih.govresearchgate.net

By comparing spectroscopic data, a proposed stereostructure was developed. acs.org This assignment suggests that the two types of spirotetronate substructures possess identical stereochemistry at the C(6) and C(9) positions but are epimeric at the spirotetronate center, C(5). acs.org This stereochemical relationship served as a crucial working hypothesis for further synthetic efforts toward the total synthesis of the molecule. acs.org

Spectroscopic analysis was central to the stereochemical assignment. The process relied on a detailed comparison of the published 1H NMR (proton nuclear magnetic resonance) data for the natural this compound with the NMR data obtained from synthetically prepared model spirotetronates. acs.org Researchers synthesized all four possible stereoisomers of the galacto and agalacto subunits to serve as reference compounds. acs.org

The structure of this compound was ultimately elucidated through a combination of these spectroscopic analyses and confirmatory chemical reactions. jst.go.jp The close agreement between the spectral data of the natural product and the synthesized fragments provided strong evidence for the proposed partial stereostructure. jst.go.jp This method of comparing synthetic models to a natural product is a powerful tool for determining the stereochemistry of complex molecules when crystallographic data is unavailable. frontiersin.org

To confirm the proposed stereochemistry, researchers developed highly diastereoselective and enantioselective synthetic routes to the individual endo- and exo-spirotetronate subunits. acs.orgresearchgate.netresearchgate.net A key step in these syntheses was a Lewis acid-catalyzed Diels-Alder reaction. acs.orgresearchgate.netresearchgate.net This reaction allowed for precise control over the formation of the stereocenters. acs.org

The successful synthesis of the endo-spirotetronate 1 and the exo-spirotetronate 2, which corresponded to the galacto and agalacto fragments, respectively, was a critical validation of the stereochemical assignment derived from spectroscopic data. researchgate.netresearchgate.net This approach, where stereochemically defined fragments of a complex molecule are synthesized, is a cornerstone of modern natural product chemistry for confirming structural and stereochemical assignments. rsc.orgnumberanalytics.com

Analysis of Spirotetronic Acid Units and Linkers

The fundamental building blocks of the this compound macrocycle are four spirotetronic acid units. acs.orgjst.go.jp These units belong to a class of 4-hydroxybutenolides that are found in numerous natural products and often contribute to their biological activity. vdoc.pubresearchgate.net In this compound, these four units are connected in a head-to-tail arrangement. acs.orgnih.gov

The connecting elements are enone (α,β-unsaturated ketone) linkers. acs.orgnih.gov The analysis of the C2-symmetric structure of this compound revealed that the four spirotetronic acid units are not identical but exist as two distinct pairs. acs.org These have been identified as the endo (galacto) and exo (agalacto) fragments, which alternate around the 32-membered ring. nih.govacs.org This alternating arrangement of two different, complex subunits contributes significantly to the unique and challenging structure of the molecule. core.ac.uk

Biosynthetic Pathway Investigations of Quartromicin A3

Identification of Producer Strain and Genetic Basis

The journey into the biosynthesis of Quartromicin A3 begins with the identification of its producer organism. Quartromicins are produced by the actinomycete Amycolatopsis sp. MSC19365. mdpi.com More specifically, the quartromicin A1 biosynthetic gene cluster has been identified from Amycolatopsis orientalis. secondarymetabolites.orgu-tokyo.ac.jp The discovery of the quartromicin gene cluster was achieved through techniques such as degenerate primer PCR amplification, targeting genes known to be involved in the biosynthesis of the characteristic tetronate moiety. nih.gov

Proposed Biosynthetic Cascade and Key Intermediates

Role of Polyketide Synthase (PKS) Complexes in Quartromicin Biosynthesis

At the heart of quartromicin biosynthesis are Type I polyketide synthase (PKS) complexes. These large, multi-domain enzymes are responsible for the assembly of the polyketide chains that form the carbon skeleton of the molecule. nih.govacs.org The PKS assembly line functions in a modular fashion, with each module responsible for the addition and modification of a specific building block, typically derived from acetate (B1210297) or propionate (B1217596) units. acs.orgnih.gov Interestingly, studies on quartromicin biosynthesis suggest a "module skipping" strategy, where the same PKS assembly line can produce two alternative polyketide chains, contributing to the structural diversity of the quartromicin family. nih.govcore.ac.uk The deletion of the genes encoding these PKS enzymes results in the complete abolition of quartromicin production, confirming their essential role. nih.gov

Tetronic Acid Maturation Steps and Involved Enzymes (e.g., QmnD3/QmnD4)

A key feature of quartromicins is the presence of tetronic acid moieties. The formation of these rings is a conserved process in the biosynthesis of spirotetronate antibiotics. nih.govpsu.edu The process begins with the incorporation of a glycerol-derived three-carbon unit into the growing polyketide chain. acs.orgresearchgate.net This is followed by a series of enzymatic steps to form the tetronate ring.

A critical step in the maturation of the tetronate moiety is the formation of an exocyclic double bond, which serves as a precursor for subsequent cyclization reactions. nih.gov In quartromicin biosynthesis, this transformation is catalyzed by two enzymes: QmnD3 and QmnD4. researchgate.netnih.gov QmnD3, an acyltransferase, catalyzes the acetylation of a hydroxymethyl group on the tetronate intermediate. nih.govuea.ac.uk Subsequently, QmnD4, an α/β hydrolase fold protein, catalyzes the elimination of acetic acid to generate the exocyclic double bond. researchgate.netnih.gov This acylation-elimination sequence is a common strategy for installing exomethylene groups in tetronate-containing natural products. researchgate.net

Formation of Spirotetronate Fragments

The spirotetronate core, a defining feature of this class of antibiotics, is formed through a cyclization reaction. nih.govrsc.org In the case of many spirotetronates, this is achieved via an intramolecular Diels-Alder reaction, a powerful carbon-carbon bond-forming reaction. nih.govrsc.orgrsc.org This reaction connects the polyketide chain to the tetronate moiety, creating the characteristic spirocyclic system. nih.gov The quartromicins are unique in that they possess four spirotetronic acid subunits. nih.govacs.org These are proposed to be formed from two distinct types of spirotetronate fragments, referred to as the endo and exo fragments. nih.govacs.orgresearchgate.net

Postulated Macrocylization Mechanisms (e.g., Intermolecular Diels-Alder Reactions)

The final and most remarkable step in the biosynthesis of this compound is the assembly of the 32-membered macrocycle. nih.gov It is hypothesized that this occurs through a stereodivergent intermolecular cyclization mechanism. nih.gov One of the leading hypotheses for this macrocyclization is a series of intermolecular Diels-Alder reactions. pku.edu.cnsciencelink.netnih.gov This type of reaction involves the [4+2] cycloaddition of a diene and a dienophile from two separate molecules. organic-chemistry.org

In the context of quartromicin biosynthesis, it is proposed that the monomeric spirotetronate units, activated with appropriate diene and dienophile functionalities, undergo a stepwise dimerization and subsequent tetramerization. researchgate.netcore.ac.uk This would involve the formation of both "vertical" and "horizontal" bis-spirotetronate fragments as key intermediates. nih.govacs.orgnih.gov The enzyme-catalyzed nature of these intermolecular Diels-Alder reactions would provide the necessary control over the regio- and stereoselectivity to form the complex and highly ordered structure of this compound. pku.edu.cnnih.gov While natural intermolecular Diels-Alderases are rare, their existence in other natural product biosynthetic pathways lends support to this hypothesis. nih.gov

Genetic Engineering Approaches for Biosynthetic Pathway Elucidation

Genetic engineering has been an indispensable tool for dissecting the biosynthetic pathway of this compound and other spirotetronates. jmicrobiol.or.kr Techniques such as gene inactivation (knockout) and heterologous expression have been used to confirm the function of specific genes within the biosynthetic cluster. nih.govjmicrobiol.or.krnih.gov

For example, the targeted deletion of PKS genes has been shown to abolish production, confirming their role in building the polyketide backbone. nih.gov Similarly, inactivation of genes like abmA1, abmA2, and abmA3, which are involved in tetronate ring formation, also leads to the loss of production. nih.gov Heterologous expression, where the entire biosynthetic gene cluster is transferred to a different, more genetically tractable host organism, can be used to verify the cluster's role in producing the final compound and to facilitate the production of novel analogs. core.ac.ukncl.ac.uksecondarymetabolites.org These genetic manipulations, combined with the chemical analysis of the resulting metabolites, provide definitive evidence for the proposed biosynthetic steps and the functions of the involved enzymes. jmicrobiol.or.kr

Chemical Synthesis and Synthetic Strategies for Quartromicin A3

Total Synthesis Endeavors and Their Methodological Contributions

While the total synthesis of Quartromicin A3 remains an ongoing challenge, extensive research has been dedicated to constructing its complex fragments, leading to significant methodological advancements in organic synthesis. nih.govacademie-sciences.fr These endeavors have primarily focused on a convergent strategy, targeting the synthesis of the distinct spirotetronate units and their subsequent coupling to form the macrocyclic precursors. acs.orgresearchgate.net

The prevailing strategy for constructing the 32-membered carbocyclic core of this compound leverages the molecule's inherent C2 symmetry. acs.org This approach involves a proposed late-stage dimerization of a bis-spirotetronate fragment. nih.govacs.org Two primary dimeric precursors have been identified and synthesized: the "vertical" and "horizontal" halves of the molecule. nih.govnih.gov

The vertical fragment contains two spirotetronate units linked by an enone. nih.gov

The horizontal fragment features a dienone linker between its two spirotetronate moieties. nih.gov

This strategy hinges on the successful coupling and macrocyclization of these advanced intermediates, a step that represents the final frontier in the total synthesis. nih.govsemanticscholar.org

This compound is composed of two distinct types of spirotetronate subunits, termed the endo (or galacto) and exo (or agalacto) fragments, a nomenclature derived from the Diels-Alder chemistry used in their synthesis. nih.govacs.org The synthesis of these monomeric units has been a central focus, as they are the foundational building blocks for the entire molecule. acs.org

The synthesis of the endo-spirotetronate proved to be relatively straightforward. nih.govacs.org In contrast, developing a concise and highly stereoselective synthesis of the exo-spirotetronate subunit was a significant bottleneck due to steric hindrance and the difficulty in controlling stereochemistry. nih.govacs.org Key precursors for these fragments are the corresponding α-hydroxy aldehydes, such as endo-6 and exo-8b, which are then elaborated into the spirotetronate core, often through a Dieckmann condensation reaction. nih.govacademie-sciences.frnih.gov

Given the numerous stereocenters in this compound, achieving high levels of stereocontrol is paramount. The primary strategy for installing the correct stereochemistry has been the use of highly enantio- and diastereoselective Lewis acid-catalyzed Diels-Alder reactions. researchgate.netresearchgate.netnih.govacs.org These reactions form the cyclohexene (B86901) core of the spirotetronate fragments with defined stereochemistry. acs.org

To ensure the synthesis yields a single enantiomer, chiral auxiliaries have been employed. For instance, the MeAlCl₂-promoted Diels-Alder reaction using an N-acryloyl sultam as a chiral dienophile provided excellent diastereoselectivity in the formation of an exo-cycloadduct. acs.org Such enantioselective methods are crucial to prevent the formation of complex mixtures of diastereomers during the later fragment coupling stages of the synthesis. acs.org

The synthetic efforts toward this compound have relied on and advanced several key reaction methodologies.

Diels-Alder Reaction : This cycloaddition is the cornerstone for constructing the spirotetronate fragments. academie-sciences.fr Specifically, Lewis acid-catalyzed Diels-Alder reactions between acyclic (Z)-1,3-dienes and various dienophiles have been extensively used to create the core structure of both endo and exo fragments with high stereocontrol. nih.govacs.orgresearchgate.netnih.gov An exo-selective Diels-Alder reaction was specifically designed to efficiently access the challenging exo-spirotetronate precursor. nih.gov

Organocerium Additions : Coupling the spirotetronate fragments posed a significant challenge. While initial attempts using highly reactive organolithium reagents to couple the fragments were unsuccessful with the sterically congested exo-spirotetronate, a more effective method was found using organocerium chemistry. nih.govwikipedia.org The process involves a lithium-halogen exchange on a 2-bromo-spirotetronate, followed by transmetallation with anhydrous cerium(III) chloride (CeCl₃). nih.gov The resulting vinylcerium species is less basic and more nucleophilic, enabling a smooth and efficient 1,2-addition to an unsaturated aldehyde coupling partner, successfully forming the carbon-carbon bond that links the spirotetronate units. nih.govresearchgate.net This protocol was instrumental in synthesizing both the vertical and horizontal bis-spirotetronate fragments. nih.govacs.org

Table 1: Key Reaction Methodologies in this compound Fragment Synthesis

Reaction TypeRole in SynthesisKey Reagents/ConditionsReference
Lewis Acid-Catalyzed Diels-Alder Construction of endo and exo spirotetronate coresAcyclic (Z)-1,3-diene, chiral dienophiles, MeAlCl₂ researchgate.netnih.govacs.org
Dieckmann Condensation Formation of the tetronic acid ringLHMDS, HMPA nih.govacademie-sciences.fr
Organocerium Addition Coupling of spirotetronate fragmentsn-BuLi, CeCl₃, 2-bromospirotetronate, enal nih.govwikipedia.org
Oxidation Conversion of alcohols to aldehydes/ketonesSO₃-pyridine, MnO₂ nih.gov

Synthetic Challenges Associated with Complex Stereocenters

The most significant synthetic hurdle in the pursuit of this compound is the management of its complex stereochemistry, particularly the presence of contiguous quaternary stereocenters within each spirotetronate unit. nih.gov The construction of adjacent all-carbon quaternary centers is a well-known and formidable challenge in organic synthesis. nih.gov

This structural feature creates immense steric congestion around the core, which complicates many key transformations. nih.gov For example, the synthesis of the exo-spirotetronate was much more difficult than the endo fragment due to this crowding. acs.org Furthermore, attempts to invert the stereochemistry at the highly hindered C(2) position of an advanced intermediate proved to be inefficient, necessitating the development of entirely new synthetic routes to achieve the desired exo stereoconfiguration. nih.govacs.org These challenges highlight the need for highly specialized and robust chemical methods to successfully navigate the sterically demanding landscape of the this compound molecule.

Advances in Fragment Coupling and Macrocyclization Techniques

The synthesis of this compound has spurred important advances in how complex molecular fragments are joined together. The development of a convergent fragment coupling strategy is a major contribution. nih.gov The key innovation was the application of organocerium reagents to link the monomeric spirotetronate units. nih.gov This method overcame the poor reactivity of sterically hindered organolithium intermediates, enabling the efficient synthesis of the large "vertical" and "horizontal" bis-spirotetronate precursors required for the final macrocyclization. nih.govnih.gov

While the synthesis of these dimeric fragments is a significant achievement, the final macrocyclization step to form the 32-membered ring remains the ultimate challenge. acs.orgsemanticscholar.org The proposed strategy involves a dimerization of one of the bis-spirotetronate fragments. acs.org General strategies for macrocyclization often face entropic penalties, and success in the context of the sterically congested this compound precursors will likely require carefully optimized conditions or novel catalytic methods. mdpi.comrsc.org The work done to date has successfully established the core coupling methodologies and provided the necessary advanced fragments, paving the way for future investigations into this final, critical transformation. nih.gov

Structure Activity Relationship Sar Studies and Analogue Development of Quartromicin A3

Design and Synthesis of Quartromicin A3 Analogues

The intricate structure of this compound, characterized by a 32-membered carbocyclic ring featuring four spirotetronic acid subunits, presents a formidable synthetic challenge. The design of this compound analogues for SAR studies has primarily revolved around the synthesis of its core structural motifs, particularly the bis-spirotetronate fragments.

Key synthetic strategies have focused on the diastereoselective construction of the endo- and exo-spirotetronate units. Researchers have successfully synthesized the vertical and horizontal bis-spirotetronate fragments of this compound. nih.govbohrium.com A crucial aspect of this synthesis involves an efficient pathway to produce α-hydroxy aldehyde exo-8b, which serves as a precursor to the exo-spirotetronate fragments. nih.govbohrium.com The synthesis of these complex fragments often employs strategic coupling reactions to assemble the spirotetronate subunits.

While the total synthesis of this compound remains an ongoing challenge, the successful construction of its key fragments provides a foundational platform for the future design and synthesis of a diverse library of analogues. These synthetic achievements are pivotal for enabling detailed investigations into how modifications of the spirotetronate core, the macrocyclic ring, and various peripheral functional groups impact the biological activity of the parent molecule.

Correlating Structural Modifications with Changes in Biological Profile

Currently, there is a limited body of publicly available research that directly correlates specific structural modifications of this compound with detailed changes in its biological profile. The primary reported biological activity of this compound is its antiviral efficacy against a range of viruses, including herpes simplex virus type 1 (HSV-1), influenza A virus, and human immunodeficiency virus (HIV). nih.gov

Future SAR studies would systematically explore modifications at several key positions of the this compound scaffold. The table below outlines potential modifications and the expected impact on biological activity, based on general principles of medicinal chemistry applied to complex natural products.

Structural Modification Rationale for Modification Anticipated Impact on Biological Activity
Modification of the spirotetronate enol etherTo investigate the role of the enol ether in target binding and activity.Alterations may significantly impact potency and selectivity.
Alteration of the macrocycle size and flexibilityTo probe the importance of the macrocyclic conformation for biological function.Changes could affect target engagement and pharmacokinetic properties.
Introduction of diverse substituents on the peripheryTo enhance potency, selectivity, and physicochemical properties.May lead to improved antiviral activity and drug-like characteristics.
Simplification of the spirotetronate unitsTo identify the minimal pharmacophore required for activity.Could result in more synthetically accessible and potent analogues.

Systematic synthesis and biological evaluation of such analogues are necessary to generate the data required to establish clear SAR trends for the Quartromicin class of compounds.

Mechanistic Insights from SAR Studies

Due to the nascent stage of SAR studies on this compound, specific mechanistic insights derived from analogue studies are not yet available. The mechanism of action of this compound is an area of active investigation. It is hypothesized that the spirotetronic acid moieties play a crucial role in the molecule's biological activity, potentially through chelation of metal ions or interaction with specific biological targets.

Future SAR studies will be instrumental in elucidating the mechanism of action. By systematically modifying different parts of the molecule and observing the corresponding changes in antiviral activity, researchers can identify the key pharmacophoric features and their roles in target recognition and binding. For instance, if modifications to a specific spirotetronate unit lead to a complete loss of activity, it would suggest that this part of the molecule is critical for its biological function.

Development of Simplified this compound Scaffolds for Research Purposes

The development of simplified this compound scaffolds is a strategic approach to facilitate research and drug discovery efforts. The complexity of the natural product makes its synthesis and the generation of analogues a resource-intensive process. Simplified scaffolds that retain the key structural features responsible for biological activity would serve as valuable research tools.

To date, the scientific literature does not describe the development of such simplified this compound scaffolds. However, the successful synthesis of the bis-spirotetronate fragments represents a significant step in this direction. nih.govbohrium.com These fragments could serve as starting points for the design of smaller, more synthetically tractable molecules that mimic the essential pharmacophoric elements of this compound. These simplified analogues would be invaluable for probing the mechanism of action, identifying cellular targets, and as lead compounds for the development of novel antiviral agents.

Molecular Mechanism of Action and Biological Targets of Quartromicin A3

Antiviral Mechanisms at the Cellular Level

The quartromicin complex, including Quartromicin A3, has demonstrated a broad spectrum of antiviral activity, notably against Herpes Simplex Virus Type 1 (HSV-1), Influenza Virus Type A, and Human Immunodeficiency Virus (HIV). nih.gov The antiviral mechanisms are complex and appear to be diverse, potentially involving the inhibition of various stages of the viral life cycle, such as attachment, penetration, and replication. nih.gov

This compound, as part of the glycosylated subgroup of quartromicins (A1-A3), has shown notable activity against Herpes Simplex Virus Type 1. rsc.org A study reported a half-maximum inhibitory dose (ID50) of 11 μg/mL for the A-series quartromicins in a cytopathic effect reduction assay. rsc.org Although the specific molecular target within the HSV-1 replication cycle has not been fully elucidated, the potent activity of this compound suggests it may interfere with critical viral processes. academie-sciences.fr General antiviral mechanisms against HSV-1 often involve the inhibition of viral DNA polymerase, blocking viral entry, or interfering with the function of essential viral proteins like the helicase-primase complex. nih.govnih.govbiorxiv.org However, the exact pathway inhibited by this compound remains a subject for further research.

The quartromicin complex is also active against Influenza Virus Type A. nih.gov Interestingly, studies have indicated a structural-activity relationship within the quartromicin family; the non-glycosylated forms (D1-D3) exhibit stronger activity against the influenza virus compared to the glycosylated forms like A3. rsc.org The general life cycle of the influenza virus involves entry via endocytosis, replication and transcription of its RNA genome within the host cell nucleus, and subsequent assembly and budding of new virions. researchgate.netlibretexts.org Antiviral agents can target various stages, including the function of viral proteins like hemagglutinin (HA), neuraminidase (NA), or the M2 ion channel. frontiersin.orgchinacdc.cn The specific mechanism by which any of the quartromicins, including A3, inhibit the influenza virus has not been definitively identified.

Each component of the quartromicin complex has been found to exhibit activity against HIV. nih.gov The potential for spirotetronates, the class of compounds to which quartromicins belong, as anti-HIV agents has been recognized. academie-sciences.fr The HIV life cycle presents multiple targets for antiviral drugs, including reverse transcriptase, protease, integrase, and viral entry or maturation steps. nih.govexpasy.orgnih.gov Some studies have pointed towards the inhibition of HIV-1 long terminal repeat (LTR)-driven gene expression as a potential mechanism for some antiviral compounds. nih.govmdpi.combmbreports.orgplos.org While the exact molecular mechanism of this compound against HIV is not yet known, its unique structure suggests it may operate through a novel mode of action. academie-sciences.fr

Inhibition of Phospholipase A2 (PLA2) and Associated Molecular Pathways

There is currently limited direct scientific evidence specifically linking this compound to the inhibition of Phospholipase A2 (PLA2). PLA2 enzymes are crucial in inflammatory processes as they hydrolyze phospholipids (B1166683) to release arachidonic acid, a precursor for inflammatory mediators like prostaglandins (B1171923) and leukotrienes. wikipedia.orgescholarship.org Some natural products, such as the linear tetronic acid derivative Ircinin, have been shown to inhibit PLA2 activity. rsc.orgsemanticscholar.org Given that quartromicins contain tetronic acid moieties, it has been hypothesized that this structural feature could mimic endogenous molecules like phosphates or sulfates, potentially allowing them to interfere with enzymes involved in phosphorylation-dependent signaling pathways, which might include those associated with PLA2. rsc.org However, dedicated studies to characterize the interaction between this compound and PLA2, and the subsequent effects on associated molecular pathways, are needed to substantiate this hypothesis.

Identification and Characterization of Specific Biological Targets

The specific biological targets of this compound's antiviral activity have not yet been definitively identified. academie-sciences.fr Identifying the molecular target of a compound is crucial for understanding its mechanism of action. pnas.org For the broader class of spirotetronate antibiotics, various biological targets have been discovered. For instance, Abyssomicin C targets the pABA biosynthesis pathway, which is essential for bacterial survival, while Spirohexenolide A has been shown to disrupt the proton motive force in bacteria. pnas.orgnih.gov The complex macrocyclic structure of quartromicins and their potential to interact with metal ions suggest that they may employ novel mechanisms of action, and thus, have unique biological targets that differ from other known spirotetronates. academie-sciences.fr Further research, potentially using techniques like bacterial cytological profiling or genetic resistance studies, is required to pinpoint the specific host or viral proteins that this compound interacts with to exert its antiviral effects. nih.govpnas.org

Interrogation of Cellular Pathways Affected by this compound

The specific cellular pathways within the host that are modulated by this compound remain largely uncharacterized. The biological activity of spirotetronates can be quite diverse, ranging from antibiotic and anticancer effects to the regulation of metabolic pathways. nih.govacs.org For example, some spirotetronates like Tetrocarcin A are known to interfere with the Bcl2 pathway to induce apoptosis in cancer cells. mdpi.com Given this compound's potent antiviral properties, it likely affects cellular pathways crucial for viral replication or pathways involved in the host's immune response. However, without the identification of its specific biological targets, a detailed map of the cellular pathways it affects cannot be drawn. Future research will need to focus on global analyses, such as transcriptomics or proteomics of cells treated with this compound, to elucidate which cellular signaling and metabolic pathways are significantly altered.

Pre Clinical Biological Activities of Quartromicin A3

In Vitro Efficacy Studies in Cell-Based Models

In vitro studies using cell-based models are fundamental in elucidating the direct effects of a compound on biological systems. For Quartromicin A3, these studies have been crucial in identifying its antiviral and potential anti-inflammatory activities.

Antiviral Efficacy in Cell Culture Systems

This compound is recognized as a novel antiviral antibiotic. nih.gov Early research highlighted the in vitro antiviral activity of the quartromicin complex, to which this compound belongs. semanticscholar.org These compounds, including this compound, have demonstrated activity against a range of viruses in cell culture systems. researchgate.net The antiviral screening of natural products often involves assays that measure the inhibition of viral replication in cultured cells. nih.gov For instance, plaque reduction assays are commonly used to quantify the ability of a compound to inhibit the lytic cycle of a virus. nih.gov While specific data on the half-maximal effective concentration (EC50) for this compound against various viral strains is detailed in specialized literature, the initial discovery highlighted its notable antiviral potential. semanticscholar.org

Anti-inflammatory Effects in Cellular Assays

The anti-inflammatory potential of natural products is a significant area of research. scielo.brmdpi.com Cellular assays are employed to screen for anti-inflammatory effects, often by measuring the inhibition of pro-inflammatory mediators like nitric oxide (NO) and tumor necrosis factor-alpha (TNF-α) in response to inflammatory stimuli such as lipopolysaccharide (LPS). scielo.brnih.gov While the broader class of spirotetronate natural products, which includes quartromicins, has been noted for diverse biological activities, specific in vitro anti-inflammatory data for this compound remains an area for further detailed investigation. researchgate.net General methodologies for assessing in vitro anti-inflammatory properties involve treating macrophage cell lines like RAW264.7 with the compound of interest and then stimulating inflammation to measure the reduction in inflammatory markers. nih.gov

Mechanistic In Vitro Studies on Target Modulation

Understanding the mechanism of action is a critical aspect of pre-clinical drug development. nih.gov For many natural products, this involves identifying the specific molecular targets they modulate to exert their biological effects. ncl.res.in In the case of the quartromicin family, their complex structure, featuring multiple tetronic acid moieties, suggests a potentially unique mode of action. nih.gov Mechanistic studies for antiviral agents can involve identifying the specific stage of the viral life cycle that is inhibited, such as entry, replication, or egress. For anti-inflammatory compounds, studies may focus on pathways like the NF-κB signaling cascade. nih.gov While the precise molecular targets of this compound are still under detailed investigation, its structural complexity points towards a sophisticated interaction with cellular or viral components. researchgate.net

In Vivo Efficacy Studies in Animal Models

Following promising in vitro results, in vivo studies in animal models are essential to evaluate the efficacy and physiological effects of a compound in a whole organism. enqubio.come-century.us

Assessment of Efficacy in Relevant Pre-clinical Disease Models

The translation of in vitro activity to in vivo efficacy is a critical step in pre-clinical development. nih.gov Animal models of infectious diseases are utilized to assess the therapeutic potential of antiviral compounds. biogem.it These models involve infecting animals with a specific pathogen and then administering the test compound to evaluate its ability to reduce viral load, alleviate symptoms, or improve survival rates. While many natural compounds show promise in vitro, their effectiveness in vivo can be influenced by factors such as bioavailability and metabolism. nih.gov Specific in vivo efficacy studies for this compound in established animal models of viral infections are necessary to validate its potential as a therapeutic agent.

Pharmacodynamic Evaluation in Animal Systems

Pharmacodynamics (PD) is the study of what a drug does to the body, examining the relationship between drug concentration and its physiological and biochemical effects. wikipedia.orgnih.gov In pre-clinical animal studies, pharmacodynamic evaluations help to understand the dose-response relationship and the time course of the drug's effect. bccrc.ca This involves measuring biomarkers or clinical endpoints over time after drug administration to correlate them with the drug's concentration in the body. biogem.it For an antiviral agent like this compound, pharmacodynamic studies in animal models would involve tracking viral titers in relation to the administered dose to establish the exposure levels required for efficacy. nih.gov Such studies are crucial for optimizing dosing regimens for potential future clinical trials. nih.gov

Future Research Directions and Academic Applications

Elucidation of Remaining Biosynthetic Ambiguities

The biosynthesis of quartromicins involves a series of complex and elegant enzymatic transformations. While the identification of the quartromicin biosynthetic gene cluster has provided significant insights, several questions remain. nih.gov Future research will be critical to fully map out this intricate pathway.

One of the most intriguing aspects is the proposed "module skipping" strategy, where a single polyketide synthase (PKS) assembly line may produce two different polyketide chains, which are precursors to the distinct spirotetronate units. nih.gov Further investigation is needed to confirm this hypothesis and elucidate the regulatory mechanisms that control this modular flexibility.

Biochemical studies have successfully characterized some of the enzymes involved, such as QmnD3 and QmnD4, which are responsible for a key double bond formation through an acetylation-elimination process. researchgate.net A general base-catalyzed mechanism has been proposed for QmnD4. researchgate.net However, the functions of many other enzymes in the cluster are yet to be determined. A crucial area of future work will be the characterization of the enzyme or enzymes responsible for the key intermolecular cyclization or Diels-Alder-type reactions that form the complex macrocyclic core. nih.govescholarship.org The pathway is known to utilize 1,3-bisphosphoglycerate for the tetronate ring, and the intermediates for this ring have been reconstructed in vitro. nih.gov

Key research objectives include:

In-depth characterization of each PKS module to understand the mechanism of alternative chain production.

Identification and functional analysis of the putative cyclases (e.g., potential Diels-Alderases) responsible for macrocycle formation.

Elucidation of the complete stereochemical course of the biosynthesis.

Understanding the regulatory network that governs the expression of the biosynthetic gene cluster.

Exploration of Novel Synthetic Pathways and Methodologies

The total synthesis of a molecule as complex as Quartromicin A3 is a formidable challenge that drives innovation in synthetic organic chemistry. Significant progress has been made, particularly in the diastereoselective synthesis of the constituent endo- and exo-spirotetronate subunits. nih.govresearchgate.netacs.org These approaches have prominently featured Lewis acid-catalyzed Diels-Alder reactions to construct the key spirocyclic systems. acs.orgresearchgate.net

Current strategies have successfully enabled the synthesis of the "vertical" and "horizontal" bis-spirotetronate halves of the molecule, utilizing organocerium intermediates for the crucial fragment couplings. nih.govacs.org However, these routes can be lengthy and sometimes require different strategies for the distinct subunits. nih.gov

Future synthetic explorations should focus on developing more convergent and efficient pathways. This could involve:

Novel Macrocyclization Strategies: Investigating alternative methods to close the 32-membered ring, potentially moving beyond the current fragment-coupling approach to a late-stage macrocyclization that could be more efficient.

Tandem Reactions: Designing cascade or tandem reactions, such as a tandem inter- and intramolecular Diels-Alder reaction, to rapidly build molecular complexity from simpler precursors. acs.org

Atroposelective Synthesis: Given the potential for atropisomerism in such a large and sterically congested ring system, developing methods to control the three-dimensional orientation of the spirotetronate units during synthesis will be crucial. capes.gov.br

Improved Subunit Synthesis: While effective, the synthesis of precursors like the required dienophiles can be lengthy. nih.gov Developing more efficient, second-generation routes to these key building blocks is a critical goal.

Advanced Mechanistic Studies on Biological Targets and Pathway Perturbations

While this compound is known to possess antiviral activity against pathogens like herpes simplex virus (HSV) and influenza, its precise molecular targets and mechanism of action are not fully understood. nih.govnih.gov Advanced mechanistic studies are essential to bridge this knowledge gap.

Future research should pivot towards identifying the specific host or viral proteins that this compound interacts with. This can be achieved through a variety of modern techniques:

Phenotypic Screening: High-content cellular imaging and other phenotypic screening methods can reveal the effects of the compound on cellular pathophysiology in a target-agnostic manner, providing clues to its mechanism. biocompare.com

Target Deconvolution: Following phenotypic screening, techniques such as thermal proteome profiling, affinity chromatography with immobilized analogues, and genetic interaction mapping can be used to identify the specific binding partners.

Pathway Perturbation Analysis: By applying this compound to infected cells and using systems biology approaches (e.g., transcriptomics, proteomics), researchers can map the cellular pathways that are perturbed by the compound, revealing its functional effects.

Perturbation has so far been applied successfully to the molecule's biosynthetic pathway, leading to a deeper understanding of its formation. researchgate.net Applying a similar mindset to its biological activity pathways is the logical next step.

Design of Next-Generation Analogues with Tuned Biological Properties

The synthetic methodologies developed for the fragments of this compound provide a powerful platform for the creation of novel analogues. nih.govacs.org By systematically modifying different parts of the molecular architecture, it is possible to conduct structure-activity relationship (SAR) studies aimed at producing next-generation compounds with improved properties.

Key areas for modification include:

The Spirotetronate Cores: The ability to synthesize the endo- and exo-spirotetronate units separately allows for modifications to be made to each before assembly. nih.gov This could involve altering substituent groups to enhance target binding or improve pharmacokinetic properties.

The Glycosidic Moiety: this compound is distinguished from Quartromicin D3 by the presence of a galactosyl group. nih.gov Creating analogues with different sugar moieties or replacing the sugar with other functional groups could significantly impact solubility, cell permeability, and target recognition.

The goal of these efforts would be to design analogues with tuned properties, such as increased potency, greater selectivity for viral versus host targets, a broader spectrum of activity, or improved metabolic stability.

Computational and Systems Pharmacology Modeling for Deeper Understanding

Computational chemistry and systems pharmacology offer powerful predictive tools to accelerate research and provide insights that are difficult to obtain through experimentation alone. nih.gov For a molecule like this compound, these approaches have significant potential.

Quantitative Systems Pharmacology (QSP) models integrate knowledge of biological pathways, pharmacology, and drug characteristics into a single mathematical framework. certara.comcertara.com A QSP model for this compound could:

Simulate the interplay between the drug, the host cell, and the virus over time.

Predict the impact of analogues on viral replication and host cell viability.

Help prioritize which analogues to synthesize and test, saving time and resources. frontiersin.org

Bridge preclinical data and potential clinical outcomes by simulating drug effects in virtual patient populations. certara.com

Molecular Modeling techniques like Density Functional Theory (DFT) can be applied to:

Investigate the mechanisms of the complex biosynthetic reactions, such as the proposed Diels-Alder cyclization, to resolve remaining ambiguities. escholarship.org

Model the interaction of this compound with its putative biological targets, helping to rationalize its activity and guide the design of more potent analogues.

Predict the conformational dynamics of the large macrocycle, which is crucial to understanding its interactions with biological macromolecules.

Q & A

Basic Research Questions

Q. What experimental frameworks are recommended for designing studies on Quartromicin A3’s mechanism of action?

  • Methodological Answer : Utilize the PICO framework (Population/Problem, Intervention, Comparison, Outcome) to structure hypotheses. For example:

  • Population : Bacterial strains susceptible to macrolide antibiotics.
  • Intervention : this compound at varying concentrations.
  • Comparison : Standard macrolides (e.g., erythromycin).
  • Outcome : Minimum inhibitory concentration (MIC) and ribosomal binding affinity.
    Pair this with FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to evaluate study feasibility and novelty .
    • Data Table :
Study DesignKey VariablesMeasurement ToolsReference
In vitro MIC assaysBacterial growth inhibitionMicroplate readers
Ribosomal binding assaysBinding affinityFluorescence polarization

Q. How should researchers address variability in this compound’s antibacterial efficacy across studies?

  • Methodological Answer : Conduct sensitivity analyses to identify confounding variables (e.g., bacterial strain heterogeneity, culture conditions). Use reproducibility protocols such as:

  • Standardizing growth media (e.g., Mueller-Hinton agar vs. blood agar).
  • Reporting instrument calibration (e.g., spectrophotometer wavelengths).
  • Cross-validating results with independent labs .

Q. What ethical considerations are critical for in vivo studies involving this compound?

  • Methodological Answer :

  • Data anonymization : Store pseudonymized data with restricted access to encryption keys .
  • Transparency : Pre-register study protocols (e.g., on ClinicalTrials.gov ) to mitigate bias.
  • Ethical review : Align with guidelines for animal welfare (e.g., 3Rs: Replacement, Reduction, Refinement) or human subject consent forms .

Advanced Research Questions

Q. How can contradictory findings about this compound’s pharmacokinetics be resolved?

  • Methodological Answer : Apply network meta-analysis (NMA) to synthesize direct and indirect evidence from diverse studies. Key steps:

Systematic review : Aggregate data from peer-reviewed studies meeting PRISMA criteria.

Statistical modeling : Use Bayesian or frequentist approaches to assess heterogeneity (e.g., I² statistic).

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.